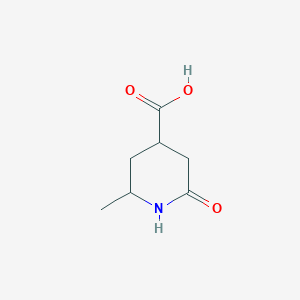

2-Methyl-6-oxopiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-6-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXSUOAGYLEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method via Amino Ester Cyclization and Oxidation

A patent describing the preparation of related piperidine derivatives (e.g., N-benzyl-3-oxopiperidine-4-carboxylic acid esters) provides a useful framework adaptable to 2-Methyl-6-oxopiperidine-4-carboxylic acid synthesis. The process involves:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of intermediate amino ester | React ethyl N-benzylglycinate with ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate in methanol or toluene, using sodium carbonate or potassium carbonate as base; reflux 8-10 hours | High yield (~98-99%) of intermediate |

| 2 | Cyclization via base-catalyzed intramolecular reaction | Treat intermediate with sodium methoxide in ethyl acetate under reflux for 4 hours | Crude product yield ~96.6% |

| 3 | Hydrolysis and isolation of piperidine carboxylic acid ester hydrochloride | Adjust pH with HCl, extract with ethyl acetate, filter and dry | Final product yield ~93%, purity 99.5% by HPLC |

This method emphasizes controlled reflux conditions, base-mediated cyclization, and acidification to precipitate the desired compound with high purity.

Environmentally Friendly Synthesis via Dithiocarbonate-Mediated Cyclization

A novel method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, structurally related to piperidine keto acids, employs an environmentally friendly aqueous reaction system:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of amino-hydroxy propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert gas | Temperature controlled at 5-35°C (initial 5-15°C for 2-4 h, then 20-30°C for 5-7 h) | Intermediate compound formation |

| 2 | Alkaline hydrolysis of intermediate | Adjust pH to 12-14 using NaOH, KOH, or sodium carbonate in ethanol-water mixture | Product yield over 86%, environmentally benign solvent system |

| 3 | Purification | Drying with anhydrous magnesium sulfate, solvent removal, chromatography | High purity product |

This method avoids organic solvents like dichloromethane and dioxane, reducing environmental impact and improving safety and operational simplicity. The reaction proceeds efficiently in water, with yields significantly higher than prior art methods (which reported yields as low as 8.5% to 62%).

Comparative Data Table of Preparation Methods

Research Findings and Notes

The amino ester cyclization approach is well-established and provides high yields and purity. However, it involves multiple organic solvents and requires careful control of reflux and pH conditions.

The aqueous dithiocarbonate method represents a significant advancement in green chemistry for this class of compounds. It offers simplified operation, environmental compatibility, and competitive yields.

Both methods require purification steps such as filtration, extraction, and chromatography to achieve high purity suitable for pharmaceutical applications.

The stereochemical configuration of the product is critical for biological activity and is influenced by the choice of starting materials and reaction conditions.

Analytical techniques such as HPLC, NMR (1H and 13C), and mass spectrometry are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methyl-6-oxo-piperidine-4-carboxylic acid derivatives, while reduction may produce 2-methyl-6-hydroxy-piperidine-4-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

- IUPAC Name : (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid

The compound features a ketone and a carboxylic acid functional group, making it a versatile building block in synthetic organic chemistry. Its stereochemistry contributes to its unique reactivity and biological activity compared to other piperidine derivatives.

Chemistry

In the field of chemistry, 2-Methyl-6-oxopiperidine-4-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : The ketone can be reduced to form alcohols.

- Substitution Reactions : The carboxylic acid group can participate in esterification or amidation reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Dicarboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Alcohol derivatives |

| Substitution | Alcohols (for esterification) | Esters or amides |

Biology

Research indicates that 2-Methyl-6-oxopiperidine-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an intermediate in pharmaceutical synthesis, particularly targeting neurological disorders. The compound's structural similarity to known bioactive compounds suggests potential interactions with biological targets such as enzymes or receptors involved in metabolic pathways .

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. Its ability to modulate enzyme activity could influence pathways related to neurotransmitter regulation or metabolic processes. In vitro assays have shown promising results regarding its efficacy in influencing biochemical pathways relevant to drug development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2-Methyl-6-oxopiperidine-4-carboxylic acid:

- Neurological Disorders : Investigations into its efficacy as a modulator of neurotransmitter systems have revealed promising results.

- Pharmaceutical Intermediates : Its utility in synthesizing drugs targeting various diseases underscores its importance in pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Ring Systems :

- Piperidine vs. Pyrimidine/Pyridine :

- The target compound and its piperidine analog () share a six-membered ring with one nitrogen atom. In contrast, pyrimidine () has two nitrogen atoms, and pyridine () has one nitrogen but in an aromatic system. These differences influence electronic properties and reactivity. For example, pyrimidine derivatives are more electron-deficient, enhancing electrophilic substitution reactions .

Substituent Effects: Methyl vs. Chloro vs. Cyclopropylamino:

- The chloro group in increases electrophilicity, making the compound more reactive in nucleophilic substitutions. Carboxylic Acid Positioning:

- All compounds feature a carboxylic acid group, but its position (e.g., at position 4 in the target compound vs. position 3 in ’s pyridazine analog) affects intermolecular interactions, such as hydrogen bonding in drug-receptor binding .

Molecular Weight and Solubility :

- The branched alkyl chain in increases molecular weight (199 g/mol) compared to the target compound (157 g/mol), likely reducing aqueous solubility but enhancing lipid membrane permeability, which is critical for central nervous system (CNS) drug candidates .

Biological Activity

2-Methyl-6-oxopiperidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₈H₉NO₃

Molecular Weight : 171.16 g/mol

The compound features a piperidine ring with a carboxylic acid and a ketone functional group, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-Methyl-6-oxopiperidine-4-carboxylic acid exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

The biological effects of this compound are mediated through its binding to specific molecular targets, leading to alterations in cellular pathways. Notably, it may modulate enzyme activity and influence neurotransmitter regulation. Further studies are needed to elucidate the precise mechanisms involved.

In Vitro Studies

In vitro assays have demonstrated that 2-Methyl-6-oxopiperidine-4-carboxylic acid can influence biochemical pathways relevant to drug development. For instance, it may inhibit certain enzymes critical for metabolic processes, thereby affecting disease progression.

Case Study: Neurotransmitter Regulation

A study investigated the compound's effect on neurotransmitter levels in neuronal cell cultures. Results indicated that treatment with 2-Methyl-6-oxopiperidine-4-carboxylic acid led to increased levels of GABA, suggesting a potential role in modulating inhibitory neurotransmission .

Comparative Analysis with Similar Compounds

The following table compares 2-Methyl-6-oxopiperidine-4-carboxylic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid | C₉H₁₃NO₃ | Enhanced lipophilicity due to branched alkyl chain |

| (2S,4S)-4-methyl-6-oxopiperidine-2-carboxylic acid | C₈H₉NO₃ | Different stereochemistry affecting biological activity |

| Rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid | C₈H₉NO₃ | Racemic mixture exhibiting varied pharmacological effects |

This comparison highlights the unique characteristics of 2-Methyl-6-oxopiperidine-4-carboxylic acid, particularly its specific functional groups that influence its reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-6-oxopiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of piperidine-derived carboxylic acids typically involves cyclization and functional group modifications. For example, analogous compounds (e.g., 6-(4-chlorophenyl)-3-(propan-2-yl)-oxazolo-pyridine-4-carboxylic acid) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . For 2-methyl-6-oxopiperidine-4-carboxylic acid, similar steps may apply, with methyl group introduction via alkylation or reductive amination. Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) are critical for yield optimization. Purity (>95%) can be achieved via recrystallization or column chromatography.

Q. How can researchers validate the structural integrity of 2-methyl-6-oxopiperidine-4-carboxylic acid using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to confirm the piperidine ring structure and carboxylic acid moiety. Key NMR signals include:

- 1H NMR : δ 1.2–1.5 ppm (methyl group), δ 3.0–3.5 ppm (piperidine protons), δ 10–12 ppm (broad carboxylic acid proton).

- 13C NMR : δ 170–175 ppm (carboxylic acid carbonyl), δ 50–60 ppm (piperidine carbons).

FT-IR should show a strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₁₁NO₃: theoretical 157.0743 g/mol) .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 2–9) and monitor degradation via HPLC over 72 hours at 25°C.

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours; analyze decomposition products using LC-MS.

- Light Sensitivity : Expose to UV light (254 nm) for 24 hours; track photodegradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of 2-methyl-6-oxopiperidine-4-carboxylic acid in nucleophilic acyl substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate energy barriers for reaction pathways. For example:

- Model the transition state of the carboxylic acid reacting with an amine to form an amide.

- Compare activation energies for methyl-substituted vs. unsubstituted piperidine derivatives.

Software tools: Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Meta-analysis : Compare datasets for variables like bacterial strains (Gram-positive vs. Gram-negative), compound purity, and assay protocols (e.g., broth microdilution vs. agar diffusion).

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24-hour incubation, 37°C).

- Control experiments : Test for cytotoxicity in mammalian cell lines to rule out false positives .

Q. How does the methyl group at position 2 influence the compound’s conformational flexibility and binding to enzyme active sites?

- Methodological Answer :

- Molecular dynamics simulations : Simulate the compound’s interaction with target enzymes (e.g., cyclooxygenase-2) over 100 ns.

- Free energy calculations : Use MM-PBSA to compare binding affinities of methylated vs. non-methylated analogs.

- X-ray crystallography : Co-crystallize the compound with the enzyme to visualize steric effects of the methyl group .

Q. What advanced purification techniques address challenges in isolating enantiomerically pure 2-methyl-6-oxopiperidine-4-carboxylic acid?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase.

- Crystallization-induced asymmetric transformation : Add a chiral resolving agent (e.g., L-proline) to the crystallization solvent.

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.